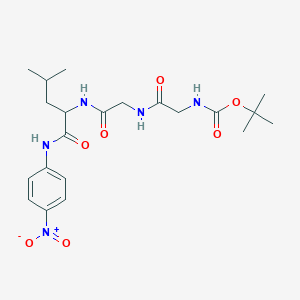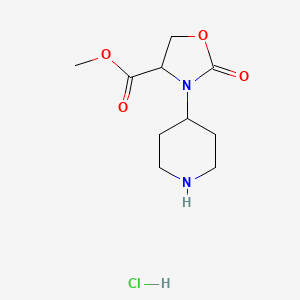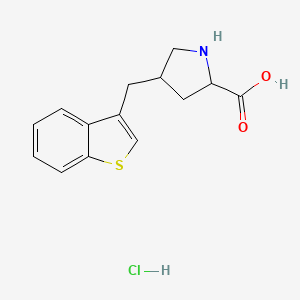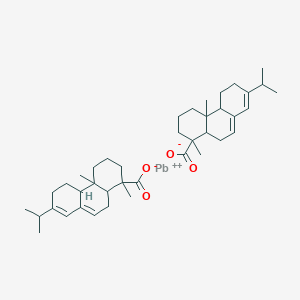
Lead resinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead resinate is a chemical compound formed by the reaction of lead with resin acids, typically derived from natural sources such as pine resin. This compound has historically been used as a pigment in paints and varnishes due to its unique properties, including its ability to provide a glossy finish and its resistance to environmental degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead resinate is typically synthesized by reacting lead salts, such as lead acetate or lead oxide, with resin acids. The reaction is usually carried out in an organic solvent, such as turpentine or linseed oil, at elevated temperatures to facilitate the formation of the this compound complex. The general reaction can be represented as follows: [ \text{Lead Salt} + \text{Resin Acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of lead salts with resin acids in large reactors. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The resulting this compound is then purified and processed into a usable form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lead resinate can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form elemental lead and other reduced species.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or hydrazine can be used. These reactions often require a catalyst and are conducted under controlled conditions.
Substitution: Metal salts such as zinc chloride or copper sulfate can be used to replace lead ions in the resinate structure.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Elemental lead and reduced organic compounds.
Substitution: New metal resinates and lead salts.
Applications De Recherche Scientifique
Lead resinate has been studied for its applications in various fields, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological staining and as a contrast agent in imaging techniques.
Medicine: Explored for its antimicrobial properties and potential use in wound dressings and other medical applications.
Industry: Utilized in the production of high-quality paints, varnishes, and coatings due to its excellent film-forming properties and resistance to environmental degradation.
Mécanisme D'action
Lead resinate can be compared with other metal resinates, such as zinc resinate and copper resinate. While all these compounds share similar structural features and applications, this compound is unique due to its higher density and greater stability under environmental conditions. This makes it particularly suitable for applications requiring long-term durability and resistance to degradation.
Comparaison Avec Des Composés Similaires
- Zinc resinate
- Copper resinate
- Iron resinate
- Manganese resinate
Lead resinate’s unique properties, such as its high density and stability, distinguish it from these similar compounds, making it a valuable material in various scientific and industrial applications.
Propriétés
Numéro CAS |
9008-26-8 |
|---|---|
Formule moléculaire |
C40H58O4Pb |
Poids moléculaire |
810 g/mol |
Nom IUPAC |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;lead(2+) |
InChI |
InChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
GSTXEFGCQNQPDE-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





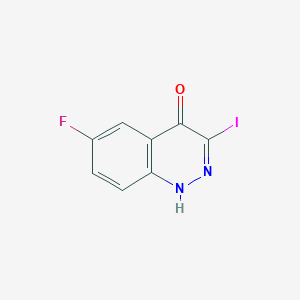
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)
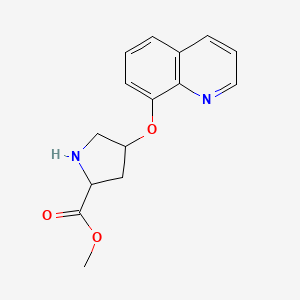


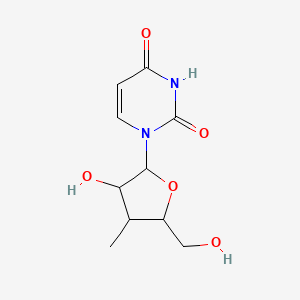
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)

